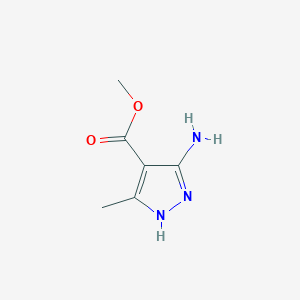

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHIUONPHHSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550751 | |

| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109012-96-6 | |

| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The most direct synthesis route involves the cyclocondensation of methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene. The process begins with dropwise addition of methyl hydrazine to a stirred solution of ethoxy methylene ethyl cyanoacetate in toluene at 20–25°C. After maintaining the temperature at 22–30°C for 1–3 hours, the mixture is refluxed for 2 hours, cooled to 9–10°C, and filtered to isolate the product.

Optimization Parameters

-

Solvent Choice : Toluene is preferred due to its non-polar nature, which facilitates product crystallization and minimizes side reactions.

-

Temperature Control : Maintaining temperatures below 30°C during methyl hydrazine addition prevents exothermic runaway reactions.

-

Methyl Hydrazine Concentration : A 40% aqueous solution balances reactivity and safety, reducing toxicity risks compared to anhydrous methyl hydrazine.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Yield | 82–85% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 5–6 hours |

This method is notable for its simplicity and absence of hazardous waste, making it suitable for industrial-scale production.

Synthesis via 3-Chloro-3-Butenenitrile Intermediate

Reaction Pathway

An alternative approach involves the reaction of 2,3-dichloropropene with hydrocyanic acid to form 3-chloro-3-butenenitrile, followed by cyclization with hydrazine. The first step requires a monovalent copper catalyst (e.g., CuCl) at pH 3–8 and 5–120°C. The resulting nitrile intermediate is then treated with hydrazine hydrate to yield the pyrazole core.

Critical Process Considerations

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | 95–97% |

| Reaction Time | 12–14 hours |

While this method avoids expensive reagents, its reliance on toxic intermediates limits its adoption in large-scale applications.

Multi-Step Synthesis from Diethyl 1H-Pyrazole-3,5-Dicarboxylate

Sequential Reaction Steps

A more complex route begins with diethyl 1H-pyrazole-3,5-dicarboxylate, proceeding through methylation, hydrolysis, chlorination, amidation, and reduction:

-

Methylation : Treatment with iodomethane and K₂CO₃ in acetone yields diethyl 1-methylpyrazole-3,5-dicarboxylate.

-

Hydrolysis : Saponification with KOH in methanol produces 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

-

Chlorination and Amidation : Reaction with SOCl₂ forms the acyl chloride, which is treated with ammonia to generate methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate.

-

Cyano Reduction : LiBH₄ reduces the carbamoyl group to a cyano group, followed by hydroxylation to yield the final product.

Key Advantages and Challenges

Yield Data Across Stages

| Step | Yield |

|---|---|

| Methylation | 90% |

| Hydrolysis | 85% |

| Amidation | 78% |

| Final Reduction | 65% |

| Overall Yield | ~38% |

This route is preferred for high-purity applications but is less economically viable for bulk production.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Overall Yield | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Cyclocondensation | 82–85% | High | 120–150 |

| Nitrile Intermediate | 70–75% | Moderate | 200–220 |

| Multi-Step Synthesis | 38% | Low | 450–500 |

Chemical Reactions Analysis

Ester Cleavage and Functionalization

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

- Hydrolysis : Treatment with aqueous NaOH or HCl generates 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid, a precursor for further functionalization .

- Transesterification : Reacting with alcohols in the presence of catalysts like sulfuric acid produces alkyl esters .

Table 1: Ester Cleavage Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 6h | 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid | 85% | |

| Ethanol, H₂SO₄, 80°C, 4h | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 78% |

Nucleophilic Substitution at the Amino Group

The amino group participates in electrophilic substitution and acylation reactions:

- Acylation : Reacting with acetyl chloride or anhydrides produces N-acetyl derivatives .

- Diazo Coupling : Diazotization followed by coupling with phenols or amines yields azo-linked pyrazoles .

Table 2: Substitution Reactions

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

- Imidazo[1,2-b]pyrazoles : Dehydration with concentrated H₂SO₄ forms imidazo-pyrazole derivatives .

- Pyrazolo[1,5-a]pyrimidines : Condensation with β-keto esters in polyphosphoric acid (PPA) yields bicyclic structures .

Table 3: Cyclization Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, rt, 24h | Imidazo[1,2-b]pyrazole | 70% | |

| PPA, 100°C, 16h | Pyrazolo[1,5-a]pyrimidine | 52% |

Reduction and Oxidation

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a hydroxymethyl group .

- Oxidation : KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

Cross-Coupling Reactions

The compound participates in Chan-Lam coupling with aryl boronic acids under Cu catalysis, enabling C–N bond formation .

Key Research Findings

- Regioselectivity : Reactions at the 4-position ester are favored due to steric and electronic effects .

- Solvent Effects : Toluene and DMF enhance reaction rates in cyclization and coupling reactions .

This compound’s versatility in generating pharmacologically relevant scaffolds underscores its importance in synthetic and medicinal chemistry. Experimental protocols and yields are optimized for scalability, as evidenced by industrial-scale syntheses .

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the reaction of methyl hydrazine with ethyl cyanoacetate under controlled conditions to yield the desired pyrazole derivative. The process can be optimized for yield and purity, which is crucial for its subsequent applications in research.

Medicinal Chemistry

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has shown promise in drug discovery due to its potential as an enzyme inhibitor. It interacts with specific molecular targets, influencing various biochemical pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential role in developing anticancer therapies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a controlled experiment, the compound was evaluated against common bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a candidate for alternative treatments for bacterial infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inflammatory Response

In vitro studies involving lipopolysaccharide (LPS)-induced inflammation revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory disorders.

Agricultural Applications

This compound is being explored as a potential agrochemical due to its ability to inhibit specific enzymes in plant pathogens.

Case Study: Pesticidal Activity

Research has shown that formulations containing this compound exhibit effective fungicidal properties, making it valuable in developing new agricultural pesticides.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Ester Group Variations

Substitution of the methyl ester with ethyl or other alkyl esters alters physicochemical properties and reactivity.

Substituents on the Pyrazole Ring

Variations in substituent position and identity influence electronic properties and biological activity.

Functionalized Derivatives in Bioactive Molecules

Modifications for therapeutic applications highlight structure-activity relationships (SAR).

- Key Insight: Chlorine atoms and aromatic linkers (e.g., quinazoline) in derivatives like 103c and 105a enhance binding to kinase active sites, while aminoethyl groups facilitate interactions with polar residues .

Tautomerism and Spectroscopic Behavior

The amino and ester groups in pyrazole derivatives enable tautomeric equilibria, affecting spectral properties.

- Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: Exists in azo-hydrazo tautomeric forms stabilized by weak hydrogen bonds, as shown by UV-Vis and computational studies .

- Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate: Benzothiazole substituents shift tautomer equilibria due to electron-withdrawing effects, altering absorption maxima .

Biological Activity

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (MMPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MMPC is characterized by its five-membered ring structure containing two adjacent nitrogen atoms, which contributes to its unique reactivity and biological properties. The molecular formula for MMPC is , and it features an ester functional group that enhances its solubility and reactivity compared to other pyrazole derivatives.

MMPC exhibits a variety of biological activities primarily through the following mechanisms:

- Enzyme Inhibition : MMPC has been shown to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties.

- Anticancer Activity : Research indicates that MMPC can act as an inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its potential use in cancer therapy .

- Neuroprotective Effects : Studies have suggested that MMPC may have protective effects against neurological disorders by modulating neurotransmitter systems, although further research is necessary to elucidate these pathways .

Biological Activity Overview

The biological activities of MMPC can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI highlighted the efficacy of MMPC derivatives in inhibiting cancer cell proliferation. The compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating significant anticancer potential .

- Neuropharmacological Applications : Research has indicated that compounds similar to MMPC may effectively treat conditions like epilepsy and anxiety. A patent describes methods for using pyrazole derivatives to manage muscle tension and spasticity in animal models .

- Inflammatory Response Modulation : Studies have shown that MMPC can significantly reduce pro-inflammatory cytokine release in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with substituted hydrazines (e.g., monomethylhydrazine) to form pyrazole intermediates. Subsequent functionalization steps, such as formylation, oxidation, and acylation, yield the target compound. Key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride are generated during this process, which can undergo further substitution or coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on ¹H-NMR for confirming proton environments (e.g., amino and methyl groups), IR spectroscopy for identifying functional groups (e.g., C=O stretching of the ester), and mass spectrometry for molecular weight validation. Elemental analysis ensures purity and stoichiometric consistency .

Q. How are intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride used in derivative synthesis?

These intermediates serve as electrophilic centers for nucleophilic substitution. For instance, reacting with ammonium thiocyanate introduces thiourea moieties, while acylation with acid chlorides or anhydrides modifies the pyrazole core. Such steps enable diversification into pharmacologically active derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole derivative synthesis be mitigated?

Regioselectivity is influenced by substituent electronic effects. For example, methyl or electron-donating groups at the pyrazole 4-position stabilize specific tautomers, directing reaction pathways. Solvent polarity and catalyst choice (e.g., Lewis acids) further modulate outcomes. Computational modeling (DFT) can predict favorable reaction sites .

Q. What crystallographic strategies enhance structural determination of pyrazole carboxylates?

The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement. Phase annealing methods in SHELX-90 improve success rates for large structures by optimizing negative quartet relations. High-resolution data (≤1.0 Å) combined with simulated annealing algorithms reduce model bias, crucial for resolving disordered regions .

Q. How do solvent interactions affect the stability of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding with the amino and ester groups. Hydrolytic degradation in protic solvents can be minimized by controlling pH and temperature. Molecular dynamics simulations predict solvent interactions, guiding optimal storage and reaction conditions .

Q. What pharmacological screening approaches are used for pyrazole carboxylate derivatives?

Derivatives are tested for analgesic (tail-flick test) and anti-inflammatory (carrageenan-induced edema) activities. Dose-response curves and ulcerogenicity assays (e.g., NSAID-induced gastric lesions) evaluate therapeutic indices. Structural analogs with sulfanyl or thiourea substituents show enhanced bioactivity .

Data Contradictions and Methodological Considerations

- Synthetic Routes : While and emphasize chlorinated intermediates for functionalization, employs direct cyclocondensation without halogenation. These differences may stem from target substituent requirements.

- Regioselectivity : highlights substituent-dependent isomer ratios, whereas assumes uniform reactivity. Researchers must validate assumptions via controlled experiments or computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.